Superior Mass Spectrometric Distinction via +5 Da Mass Shift
(9S,13R)-12-OPDA-d5 provides a clear analytical advantage over its unlabeled counterpart by enabling precise differentiation in mass spectrometry. The incorporation of five deuterium atoms results in a parent ion mass shift of +5 Da relative to unlabeled (9S,13R)-12-OPDA (m/z 292 for [M+H]+ vs. m/z 297 for the deuterated analog). This mass difference allows the mass spectrometer to monitor each compound in a separate channel (e.g., m/z 291.1 > 165.1 for OPDA and m/z 296.2 > 170.1 for D5-OPDA [1]), eliminating signal overlap and ensuring that the internal standard measurement is independent of the analyte signal.
| Evidence Dimension | Precursor and Product Ion Mass-to-Charge Ratio (m/z) |
|---|---|
| Target Compound Data | Precursor [M+H]+ m/z 297.2; Product ion m/z 170.1 (for D5-OPDA) [1] |
| Comparator Or Baseline | Unlabeled (9S,13R)-12-OPDA: Precursor [M+H]+ m/z 292.2; Product ion m/z 165.1 |
| Quantified Difference | +5 Da mass shift for precursor and product ions |
| Conditions | Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) using Multi-Reaction Monitoring (MRM) [1] |
Why This Matters
This mass shift is the fundamental requirement for a reliable stable isotope-labeled internal standard, allowing for accurate correction of matrix effects and instrument variability without interfering with the endogenous analyte signal.
- [1] ScienceOpen. Visualisation of abscisic acid and 12-oxo-phytodienoic acid in immature Phaseolus vulgaris L. seeds using desorption electrospray ionisation-imaging mass spectrometry. 2017. View Source
